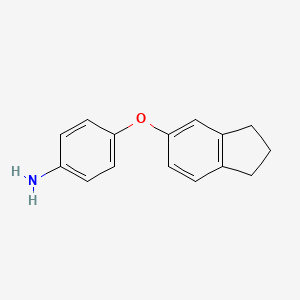![molecular formula C8H8Br3N3O B1342795 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide CAS No. 443864-09-3](/img/structure/B1342795.png)
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Novel Compounds
- Research has been dedicated to synthesizing novel compounds using acetohydrazide derivatives, including the exploration of triazoles, thiadiazoles, and oxadiazoles. These compounds exhibit significant antimicrobial activity, highlighting their potential in developing new therapeutic agents. For example, the synthesis of 1,2,4-triazoles and thiadiazole derivatives from acetohydrazide precursors demonstrated promising antibacterial and antifungal properties (M. S. Abbady, 2014).
Antimicrobial Activity
- Several studies have focused on creating compounds with antimicrobial efficacy. Thiosemicarbazide derivatives, synthesized from acetohydrazide, showed high antioxidant and antibacterial activity against various bacterial strains, suggesting a noteworthy direction for synthesizing bioactive compounds with potential pharmaceutical applications (Y. Ünver et al., 2014).
Anti-Inflammatory and Anticancer Properties
- The development of acetohydrazide derivatives extends into anti-inflammatory and anticancer activities. A study on oxadiazole derivatives showcased both in vitro and in vivo anti-inflammatory properties, indicating their potential as novel anti-inflammatory agents (M. Somashekhar & R. Kotnal, 2019). Another research demonstrated the synthesis of benzimidazole derivatives with significant anticancer activity, providing a foundation for further exploration in cancer therapy (Salahuddin et al., 2014).
Antioxidant Ability and Corrosion Inhibition
- Acetohydrazide compounds have been explored for their antioxidant abilities, with some derivatives exhibiting higher antioxidant potential than standard controls, suggesting their utility in oxidative stress-related applications (Aida Šermukšnytė et al., 2022). Moreover, acetohydrazide derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like zinc in acidic media, which is crucial for industrial applications (G. Gece & S. Bilgiç, 2012).
properties
IUPAC Name |
2-(2,4,6-tribromoanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br3N3O/c9-4-1-5(10)8(6(11)2-4)13-3-7(15)14-12/h1-2,13H,3,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKYSDMUNQIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NCC(=O)NN)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



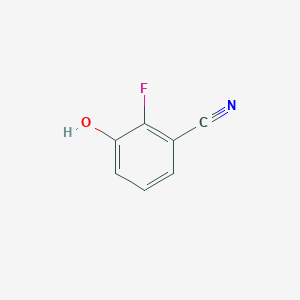
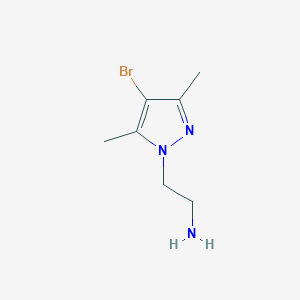
![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)
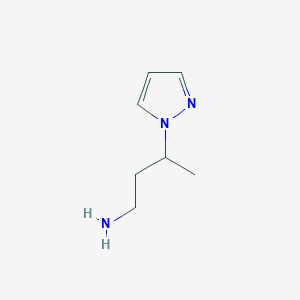
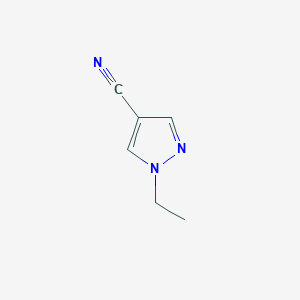
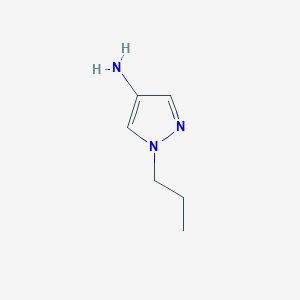
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
